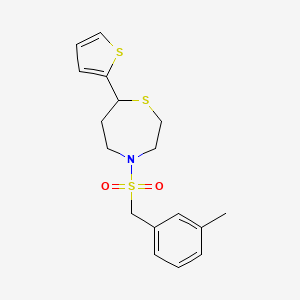

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-[(3-methylphenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S3/c1-14-4-2-5-15(12-14)13-23(19,20)18-8-7-17(22-11-9-18)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOZPCKFOHVFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the thiophene and sulfonyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process may also involve continuous flow chemistry techniques to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazepane derivatives, including 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve increased membrane permeability, leading to greater susceptibility of bacterial cells to the compounds .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a derivative structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The proposed mechanism involves the inhibition of key signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease, where a similar compound improved cognitive function and reduced amyloid-beta plaque formation in experimental models .

Case Study 1: Antimicrobial Activity

A series of thiazepane derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. This highlights the importance of structural modifications in optimizing antimicrobial efficacy.

Case Study 2: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a thiazepane derivative was evaluated for its cytotoxic effects on cancer cell lines. The study concluded that specific structural features are critical for enhancing biological activity, emphasizing the need for further exploration of structural-activity relationships in this class of compounds.

Case Study 3: Neuroprotection

An experimental model of Alzheimer's disease demonstrated that administration of a thiazepane derivative led to improved cognitive outcomes and reduced amyloid-beta plaque accumulation in mice. These findings suggest that such compounds could be promising candidates for further development in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compound A: 4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (BG14863)

- Substituents : Replaces the sulfonyl group with a pyrrole-carbonyl moiety and introduces a 4-fluorophenyl group.

- Molecular Weight: 386.5061 g/mol (vs. ~420 g/mol estimated for the target compound based on C₁₉H₂₁NO₃S₃).

- Functional Impact : The carbonyl group may reduce solubility compared to sulfonyl derivatives but enhance π-π stacking in organic semiconductors .

- Applications : Likely explored for optoelectronic properties due to the thiophene and fluorophenyl motifs, similar to polymer-based solar cell materials .

Compound B: 4-((4-(Tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

- Substituents : Features a bulky tert-butylphenyl sulfonyl group and a 2-fluorophenyl ring.

- The fluorine atom enhances metabolic stability .

Compound C: Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structural Differences : Contains a benzodithiazine core instead of thiazepane and a hydrazine-linked dihydroxybenzylidene group.

- Functional Impact : The dihydroxybenzylidene moiety enables metal chelation, suggesting applications in catalysis or antimicrobial agents .

Key Comparative Data Table

Electronic and Pharmacokinetic Insights

- Sulfonyl vs. Carbonyl Groups : Sulfonyl derivatives (target compound, Compound B) exhibit stronger electron-withdrawing effects, which may stabilize negative charges in enzyme-binding pockets or enhance charge transport in polymers .

- Thiophene vs. Fluorophenyl : Thiophen-2-yl (target compound, BG14863) offers superior conjugation for optoelectronic applications compared to fluorophenyl, which is more electronegative and metabolically resistant .

- Solubility : The 3-methylbenzyl group in the target compound likely improves lipid solubility over BG14863’s fluorophenyl-pyrrole system, favoring membrane permeability in drug delivery .

Biological Activity

4-((3-Methylbenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS number: 1706225-91-3) is a thiazepane derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the fields of neuropharmacology and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C17H21NO2S

- Molecular Weight : 367.6 g/mol

- Structure : The compound contains a thiazepane ring, which is known for its diverse biological properties.

1. Anticancer Activity

Recent studies have indicated that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Research indicates that thiazepane derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated by the modulation of key regulatory proteins involved in the cell cycle .

- Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit metastasis by affecting signaling pathways associated with cell migration and invasion .

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazepane Derivative A | 12.5 | Induces apoptosis | |

| Thiazepane Derivative B | 8.0 | Inhibits cell migration |

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of thiazepane derivatives. Studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s:

- AChE Inhibition : Compounds containing a thiazepane core have been shown to inhibit AChE activity effectively, which could lead to increased acetylcholine levels and improved cognitive functions .

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | TBD |

| Coumarin-based Thiazepanes | 2.7 |

3. Antioxidant Activity

The antioxidant properties of thiazepane derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases:

- Free Radical Scavenging : Studies have shown that certain thiazepane derivatives can significantly reduce oxidative damage in cellular models .

Case Study 1: Efficacy in Cancer Models

In a controlled study involving human cancer cell lines, a derivative similar to this compound was administered at varying concentrations. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments assessing the neuroprotective effects against AChE showed that thiazepane derivatives could enhance neuronal survival under oxidative stress conditions, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.